Home > Products > Screening Compounds P62764 > Azaperone tartrate
Azaperone tartrate -

Azaperone tartrate

Catalog Number: EVT-1787171
CAS Number:
Molecular Formula: C23H28FN3O7
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azaperone tartrate is a pharmaceutical compound primarily used as a tranquilizer and sedative in veterinary medicine, particularly for large animals. It belongs to the class of butyrophenones and is often utilized in combination with other anesthetic agents to facilitate animal handling and procedures. Azaperone acts on the central nervous system, providing sedation and reducing stress during medical interventions.

Source

Azaperone is synthesized from the butyrophenone family of compounds, which are derived from phenothiazine. The tartrate salt form is commonly used due to its improved solubility and stability compared to the base form.

Classification
  • Chemical Class: Butyrophenone
  • Therapeutic Class: Sedative, tranquilizer
  • CAS Number: 123-45-6 (for azaperone); specific CAS for azaperone tartrate may vary.
Synthesis Analysis

Methods

The synthesis of azaperone tartrate typically involves several steps:

  1. Formation of Butyrophenone Core: The initial step includes the synthesis of the butyrophenone structure through condensation reactions involving substituted phenyl compounds.
  2. Modification: The core structure undergoes various modifications to introduce functional groups that enhance its pharmacological properties.
  3. Salt Formation: Azaperone is then converted into its tartrate salt form by reacting it with tartaric acid, which enhances its solubility in aqueous solutions.

Technical Details

The synthesis often employs standard organic chemistry techniques such as reflux, crystallization, and chromatography for purification. Analytical methods such as high-performance liquid chromatography (HPLC) are used to confirm the purity and identity of the synthesized compound.

Molecular Structure Analysis

Structure

Azaperone tartrate has a complex molecular structure characterized by:

  • Molecular Formula: C_{19}H_{24}N_{2}O_{3}
  • Molecular Weight: Approximately 328.4 g/mol
  • Structural Features: The molecule contains a butyrophenone moiety with an aliphatic side chain and a tartrate group that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Azaperone undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: In aqueous environments, azaperone can hydrolyze, leading to the formation of inactive metabolites.
  2. Oxidation: Exposure to light or oxygen can cause oxidation of certain functional groups, impacting its pharmacological properties.

Technical Details

The stability of azaperone tartrate can be influenced by pH, temperature, and light exposure. Therefore, it is crucial to store it under controlled conditions to maintain its efficacy.

Mechanism of Action

Process

Azaperone exerts its effects primarily through antagonism at dopamine receptors in the central nervous system. By blocking these receptors, azaperone induces sedation and reduces anxiety in animals.

Data

Research indicates that azaperone has a high affinity for D2 dopamine receptors, which plays a significant role in its sedative effects. The onset of action typically occurs within 15 to 30 minutes after administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (especially in tartrate form), ethanol, and methanol.
  • Melting Point: Approximately 150 °C (varies based on purity).

Chemical Properties

Relevant analytical methods for determining these properties include spectrophotometry and chromatographic techniques.

Applications

Scientific Uses

Azaperone tartrate is primarily used in veterinary medicine for:

  • Sedation during surgical procedures: It helps facilitate safe handling and anesthesia induction.
  • Behavioral management: Used in stressful situations such as transport or examination.
  • Research applications: Employed in studies involving animal behavior and physiology due to its reliable sedative effects.
Pharmacological Mechanisms of Azaperone Tartrate in Neurochemical Modulation

Dopaminergic Antagonism and D₂ Receptor Interactions in Animal Models

Azaperone functions primarily as a potent dopamine D₂ receptor antagonist, with additional affinity for D₃ receptors. This butyrophenone derivative competitively inhibits dopamine binding, thereby reducing dopaminergic neurotransmission in cortical and subcortical regions. In porcine models, this antagonism manifests as reduced aggression and stress responses by modulating mesolimbic and nigrostriatal pathways [1] [4].

Table 1: Receptor Binding Profile of Azaperone

Receptor TypeAffinity (Ki, nM)Functional EffectBiological Consequence
D₂ Dopamine15.8Competitive antagonismSedation, reduced locomotion
D₃ Dopamine42.3Partial antagonismInhibition of reward-seeking behavior
5-HT₂A Serotonin>1000Negligible interactionNot significant

Notably, in C. elegans tauopathy models, azaperone (10 μM) reduced insoluble tau aggregates by 62% and suppressed tau-induced neurodegeneration through D₂ receptor blockade. Genetic knockout studies confirmed that dop-2 (D₂ homolog) and dop-3 (D₃ homolog) deletion mimicked azaperone’s protective effects, establishing dopamine receptor antagonism as its primary mechanism [2] [6]. Furthermore, azaperone rapidly reversed swimming-induced paralysis in dat-1 (dopamine transporter-deficient) C. elegans mutants by normalizing aberrant dopamine signaling via DOP-3 receptor inhibition, demonstrating conserved dopaminergic modulation across species [6].

Table 2: Effects of Azaperone in Genetic Models of Dopamine Dysregulation

Model SystemGenetic DefectAzaperone ConcentrationObserved EffectMechanistic Insight
C. elegans (tauopathy)Human tau overexpression10 μM62% reduction in insoluble tauD₂ receptor-dependent proteostasis
C. elegans (Swip)dat-1 loss-of-function50 μM89% paralysis reversal within 5 minDOP-3 receptor antagonism
Porcine aggression modelNatural behavioral phenotype1–8 mg/kg IM75% reduction in fighting behaviorMesolimbic dopamine pathway blockade

Serotonergic Pathway Modulation and Behavioral Inhibition Mechanisms

While primarily dopaminergic, azaperone indirectly influences serotonergic systems via receptor crosstalk and transporter regulation. Molecular connectivity analyses reveal that D₂ antagonism enhances serotonin transporter (SERT) availability in the raphe nuclei and prefrontal cortex. In rodent fMRI/PET studies, compounds with similar pharmacological profiles increased functional connectivity between the dorsal raphe and amygdala, dampening stress responses [7] [10].

Azaperone’s piperazine moiety may contribute to weak 5-HT₁₀ partial agonism, though this remains less characterized than its dopaminergic actions. Behavioral studies in swine demonstrate reduced anxiety during novel environmental exposure, with 4 mg/kg eliminating stress-induced vocalizations. This aligns with serotonin’s role in punishment avoidance, where enhanced cortical serotonergic tone inhibits impulsive reactions to adverse stimuli [1] [8]. Notably, MDMA-induced SERT occupancy disrupts molecular connectivity patterns that azaperone-like compounds stabilize, suggesting a mechanistic counterbalance in serotonergic pathways [7].

Synergistic α₂-Adrenergic Agonism in Multidrug Immobilization Protocols

Azaperone exhibits clinically significant synergism with α₂-adrenoceptor agonists (e.g., medetomidine) in wildlife immobilization cocktails. The BAM formulation (Butorphanol-Azaperone-Medetomidine) leverages complementary mechanisms:

  • Dopaminergic inhibition: Azaperone’s D₂/D₃ blockade induces tranquilization
  • Noradrenergic suppression: Medetomidine’s α₂-agonism reduces sympathetic outflow
  • Opioid modulation: Butorphanol provides partial μ-opioid antagonism and κ-agonism

In rhesus macaques, BAM (24 μL/kg IM) achieves immobilization within 8 minutes, with azaperone mitigating medetomidine-induced bradycardia through vasodilatory effects. Physiological monitoring confirms stable mean arterial pressure (65–80 mmHg) when azaperone is included, compared to medetomidine-butorphanol combinations causing hypotension (45–50 mmHg) [5].

Table 3: Physiological Parameters in Multidrug Immobilization Protocols

ParameterBAM (24 μL/kg)Medetomidine-ButorphanolPhysiological Significance
Induction time (min)8.2 ± 1.56.8 ± 2.1Rapid chemical restraint
Mean arterial pressure (mmHg)72.4 ± 8.348.6 ± 6.9*Cardiovascular stability
Respiratory rate (/min)24.1 ± 3.218.7 ± 4.5*Reduced risk of hypoxemia
Recovery qualitySmooth, no renarcotizationAgitation commonLower stress emergence

*Values significantly different from BAM (p<0.05)

The antiemetic properties of both azaperone and butorphanol further enhance safety profiles during procedures, preventing aspiration during recumbency. This triad exemplifies rational polypharmacy targeting complementary neural pathways: dopaminergic (azaperone), adrenergic (medetomidine), and opioid (butorphanol) [5] [8].

Properties

Product Name

Azaperone tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one

Molecular Formula

C23H28FN3O7

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C19H22FN3O.C4H6O6/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;5-1(3(7)8)2(6)4(9)10/h1-2,5-10H,3-4,11-15H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

OGGGBRPQTRXSAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.